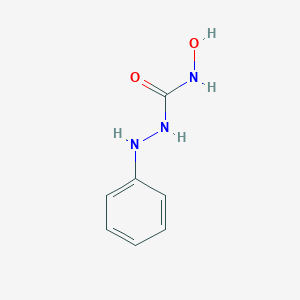

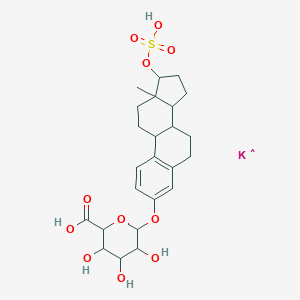

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

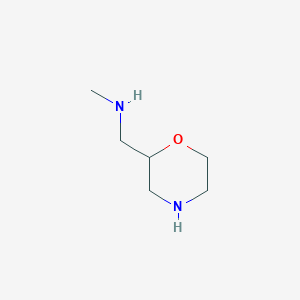

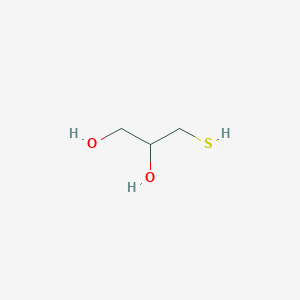

N-hydroxy-2-phenyl-1-hydrazinecarboxamide belongs to a class of organic compounds known for their diverse chemical and physical properties. This compound, like its analogs, has been a subject of research due to its interesting structure and potential applications in various fields, including chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to N-hydroxy-2-phenyl-1-hydrazinecarboxamide often involves multi-step processes. For example, Ali et al. (2021) describe a two-step synthesis using ultrasound irradiation, which is an environmentally friendly method. The process includes the solvent-free synthesis of an intermediate compound followed by its condensation with hydrazine carboxamide analogs (Ali, Ali, Bakht, & Ahsan, 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-hydroxy-2-phenyl-1-hydrazinecarboxamide is characterized by planarity in certain molecular units and specific angular relationships between different molecular fragments. For example, Attia et al. (2012) reported that the hydrazinecarboxamide unit in a related compound is nearly planar and forms specific dihedral angles with adjacent phenyl rings (Attia et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups. For instance, reactions involving hydrazinecarboxamide groups can lead to various derivatives with interesting chemical properties. Khan et al. (2018) explored this aspect in their study of similar compounds (Khan et al., 2018).

Physical Properties Analysis

The physical properties of compounds like N-hydroxy-2-phenyl-1-hydrazinecarboxamide, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often deduced from structural analysis and experimental observations. For instance, studies like those by Jovevska et al. (1996) provide insights into the physical characteristics of related compounds through spectroscopic and crystallographic analyses (Jovevska, Anastasova, & Aleksic, 1996).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are vital for understanding the compound's applications. Studies such as those by Sennappan et al. (2020) analyze the chemical properties through various techniques like spectroscopy, molecular docking, and DNA binding studies (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complex Molecules : A study by Singh and Singh (2008) explored the synthesis of rare earth complexes with azomethines, including derivatives of N-hydroxy-2-phenyl-1-hydrazinecarboxamide. These complexes were characterized and tested for their antimicrobial properties, demonstrating significant bactericidal and fungicidal activities (R. Singh & R.V. Singh, 2008).

Antimicrobial and Antifungal Activities : The antimicrobial and antifungal activities of N-hydroxy-2-phenyl-1-hydrazinecarboxamide derivatives have been a subject of interest. For instance, Ahsan et al. (2016) synthesized semicarbazone derivatives and evaluated their antimicrobial activities, discovering compounds with potent antibacterial and antifungal properties (M. Ahsan et al., 2016).

Anticonvulsant Evaluation : The compound's utility extends to the pharmaceutical domain, where Ahsan et al. (2013) synthesized and evaluated N-hydroxy-2-phenyl-1-hydrazinecarboxamide analogues for their anticonvulsant activities. These studies indicated promising results, with specific derivatives showing significant protection in seizure tests (M. Ahsan et al., 2013).

Development of Fluorescent Probes : Furthermore, Zhu et al. (2019) investigated a ratiometric fluorescent probe for detecting hydrazine in biological and water samples. This probe utilized a derivative of N-hydroxy-2-phenyl-1-hydrazinecarboxamide, showcasing its potential in environmental monitoring and biological research (Meiqing Zhu et al., 2019).

Cancer Research and Drug Discovery : The compound's derivatives have also been explored for their potential in cancer research and drug discovery. Studies have focused on synthesizing novel derivatives and evaluating their cytotoxic and antioxidant activities, providing insights into their therapeutic potentials (Amena Ali et al., 2021).

Eigenschaften

IUPAC Name |

1-anilino-3-hydroxyurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKLKQXBEOQILJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377227 |

Source

|

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-phenyl-1-hydrazinecarboxamide | |

CAS RN |

121933-76-4 |

Source

|

| Record name | N-Hydroxy-2-phenylhydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)

![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)